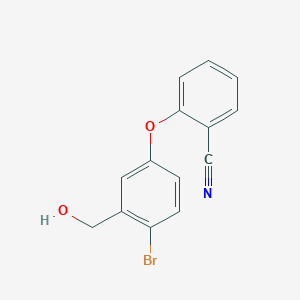

2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is an organic compound with the molecular formula C14H10BrNO2 and a molecular weight of 304.14 g/mol . It is a pale yellow crystalline or powdery solid that is soluble in organic solvents such as ethanol and dimethyl ether . This compound is used as an intermediate in organic synthesis, particularly in the production of other chemical compounds .

Preparation Methods

The preparation of 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile involves several synthetic routes. One common method is the bromination of hydroxybenzaldehyde, followed by a reaction with potassium cyanide to obtain the target compound . Another method involves a one-pot synthesis that employs 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile as an intermediate for preparing crisaborole and its pharmaceutically acceptable salts . This process is particularly suitable for industrial-scale production due to its high yield and purity .

Chemical Reactions Analysis

2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is primarily related to its role as an intermediate in the synthesis of crisaborole. Crisaborole exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory response . By inhibiting PDE4, crisaborole reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation and symptoms associated with atopic dermatitis .

Comparison with Similar Compounds

2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile can be compared with other similar compounds such as:

2-Bromo-5-(4-cyanophenoxy)benzyl alcohol: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and applications.

4-(4-Bromo-3-formylphenoxy)benzonitrile: This compound is an intermediate in the synthesis of crisaborole and has similar applications in the pharmaceutical industry.

The uniqueness of this compound lies in its specific functional groups, which make it a valuable intermediate in the synthesis of biologically active molecules and pharmaceuticals .

Biological Activity

2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, with the molecular formula C14H10BrNO2 and a molecular weight of 304.14 g/mol, is an organic compound notable for its potential applications in medicinal chemistry. This compound features a bromine atom, a hydroxymethyl group, and a benzonitrile moiety, which contribute to its biological activity and reactivity. The compound is primarily explored for its role as an intermediate in the synthesis of pharmaceuticals targeting various diseases.

Synthesis

The synthesis of this compound typically involves the reduction of a corresponding aldehyde or ketone using sodium tetrahydroborate in methanol under mild conditions. This method often yields the desired compound with high efficiency, frequently achieving yields close to 100% .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects. Key findings include:

- Anticancer Properties : Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, analogs of benzonitrile have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in disease pathways. Studies suggest that phenoxy derivatives can inhibit nitric oxide synthases (NOS), which are implicated in inflammatory responses and cancer progression .

- Pharmacological Potential : The unique structure of this compound allows for modifications that could enhance its therapeutic efficacy or reduce side effects when incorporated into drug formulations .

Case Studies

- Inhibition of Nitric Oxide Synthase : A study evaluating various phenolic compounds, including derivatives of benzonitrile, demonstrated that these compounds could effectively inhibit different NOS isozymes (nNOS, eNOS, iNOS). This inhibition is crucial for developing anti-inflammatory agents .

- Anticancer Activity : In vitro studies have shown that related compounds significantly reduce the viability of cancer cell lines. For example, specific analogs were tested against breast cancer cells and exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 4-(4-Bromo-3-hydroxymethylphenoxy)benzonitrile | 906673-45-8 | 0.89 | Anticancer activity |

| 2-Bromo-4,5-dimethoxybenzonitrile | 109305-98-8 | 0.85 | NOS inhibition |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | 906673-54-9 | 0.84 | Potential anti-inflammatory effects |

| (2-Bromo-5-methoxyphenyl)methanol | 150192-39-5 | 0.80 | Antioxidant properties |

| 4-Bromo-3-(hydroxymethyl)benzonitrile | 905710-66-9 | 0.78 | Anticancer activity |

Properties

IUPAC Name |

2-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2/c15-13-6-5-12(7-11(13)9-17)18-14-4-2-1-3-10(14)8-16/h1-7,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHFPHSJKMHFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC(=C(C=C2)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.